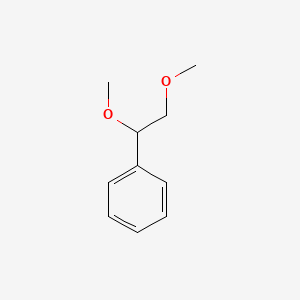
Benzene, (1,2-dimethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dimethoxyethyl)- typically involves the alkylation of benzene with 1,2-dimethoxyethane. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, (1,2-dimethoxyethyl)- can be achieved through similar alkylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, (1,2-dimethoxyethyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This can result in the formation of the corresponding ethylbenzene derivative.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. Benzene, (1,2-dimethoxyethyl)- can undergo nitration, sulfonation, and halogenation reactions using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Ethylbenzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (1,2-dimethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a building block for biologically active compounds. Its derivatives may exhibit pharmacological properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structure allows for the creation of compounds with desirable sensory properties.
Wirkmechanismus
The mechanism of action of Benzene, (1,2-dimethoxyethyl)- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo various transformations, leading to the formation of the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- Benzene, (2,2-dimethoxyethyl)-
- Benzene, 1,2-dimethoxy-
- 1,2-Dimethoxybenzene
Comparison: Benzene, (1,2-dimethoxyethyl)- is unique due to the presence of the ethyl chain with two methoxy groups. This structural feature imparts distinct chemical properties compared to other similar compounds. For instance, Benzene, 1,2-dimethoxy- lacks the ethyl chain, which affects its reactivity and applications. Benzene, (2,2-dimethoxyethyl)- has a different arrangement of methoxy groups, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
4013-37-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1,2-dimethoxyethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
MCZSDTLZJNZORX-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















